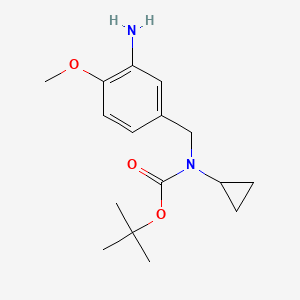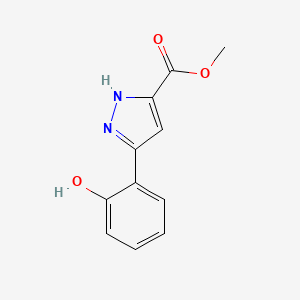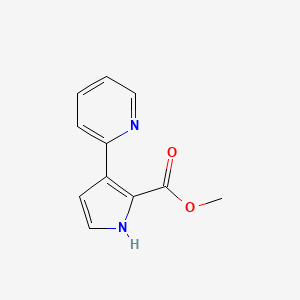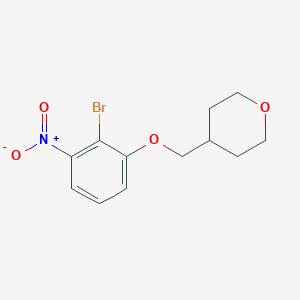
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran is a heterocyclic organic compound with the molecular formula C11H12BrNO4. It is characterized by the presence of a bromine atom and a nitro group attached to a phenoxy moiety, which is further linked to a tetrahydro-2H-pyran ring.
Vorbereitungsmethoden
The synthesis of 4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 2-bromo-3-nitrophenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The phenoxy moiety can undergo oxidation reactions to form quinone derivatives under specific conditions.
Common reagents and conditions used in these reactions include bases like potassium carbonate, reducing agents like hydrogen gas or tin(II) chloride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran is not well-documented due to the lack of extensive research on its biological activity. it is believed that the compound may interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the exact mechanism of action.
Vergleich Mit ähnlichen Verbindungen
4-((2-Bromo-3-nitrophenoxy)methyl)tetrahydro-2H-pyran can be compared with similar compounds such as:
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: This compound has a similar structure but with the nitro group positioned differently on the phenoxy ring.
2-(Bromomethyl)tetrahydro-2H-pyran: This compound lacks the nitro group and has a simpler structure.
4-(Bromomethyl)tetrahydro-2H-pyran: Similar to the previous compound but with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H14BrNO4 |
|---|---|
Molekulargewicht |
316.15 g/mol |
IUPAC-Name |
4-[(2-bromo-3-nitrophenoxy)methyl]oxane |
InChI |
InChI=1S/C12H14BrNO4/c13-12-10(14(15)16)2-1-3-11(12)18-8-9-4-6-17-7-5-9/h1-3,9H,4-8H2 |
InChI-Schlüssel |
IGLKETXEXRIMGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1COC2=CC=CC(=C2Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


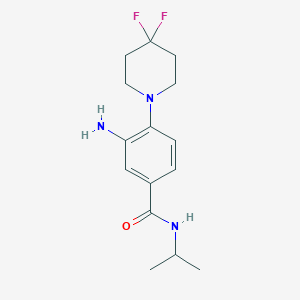
![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)
![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/no-structure.png)
![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
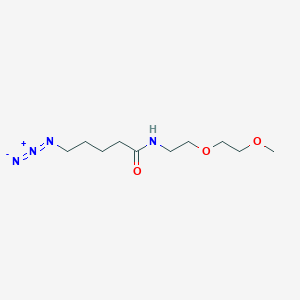
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)
